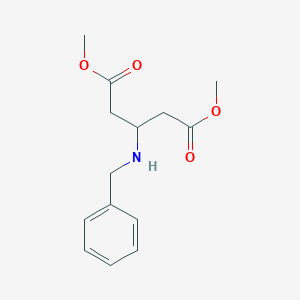
Dimethyl 3-(benzylamino)pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-(benzylamino)pentanedioate is an organic compound with the molecular formula C14H19NO4. It is a derivative of pentanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the central carbon chain is replaced by a benzylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing dimethyl 3-(benzylamino)pentanedioate involves the aza-Michael addition of benzylamine to dimethyl maleate. This reaction is typically carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
Dimethyl 3-(benzylamino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Dimethyl 3-(benzylamino)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of dimethyl 3-(benzylamino)pentanedioate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The benzylamino group can play a crucial role in binding to these targets, while the ester groups may influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
Dimethyl 3-(methylamino)pentanedioate: Similar structure but with a methyl group instead of a benzyl group.
Dimethyl 3-(phenylamino)pentanedioate: Similar structure but with a phenyl group instead of a benzyl group.
Dimethyl 3-(ethylamino)pentanedioate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Dimethyl 3-(benzylamino)pentanedioate is unique due to the presence of the benzylamino group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
dimethyl 3-(benzylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-13(16)8-12(9-14(17)19-2)15-10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPPXKVQTUVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
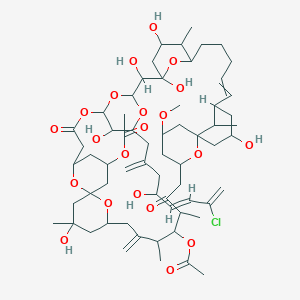
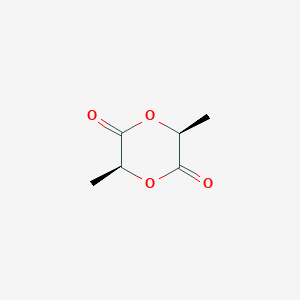
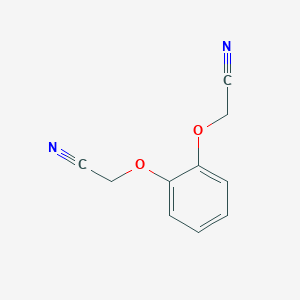
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
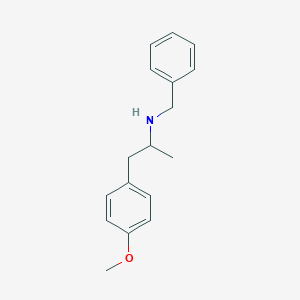


![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
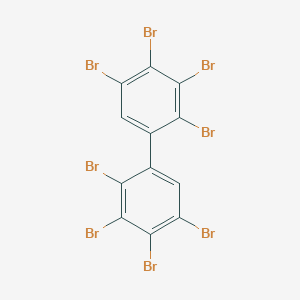

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
